1-(2-chloroethyl)-3-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-indazole
Overview
Description
1-(2-chloroethyl)-3-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-indazole is a synthetic organic compound that belongs to the indazole family This compound is characterized by the presence of a chloroethyl group, a thiophene ring, and a tetrahydroindazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-chloroethyl)-3-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-indazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through the cyclization of appropriate hydrazine derivatives with ketones or aldehydes under acidic or basic conditions.
Introduction of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using thiophene boronic acid or thiophene stannane as the coupling partner.
Attachment of the Chloroethyl Group: The chloroethyl group can be introduced through an alkylation reaction using 2-chloroethyl chloride in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(2-chloroethyl)-3-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-indazole can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The chloroethyl group can be reduced to an ethyl group using reducing agents like lithium aluminum hydride.
Substitution: The chloroethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form corresponding substituted products.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Amines or thiols, potassium carbonate as base, dimethylformamide as solvent.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Ethyl-substituted indazole.
Substitution: Aminoethyl or thioethyl-substituted indazole.
Scientific Research Applications
1-(2-chloroethyl)-3-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-indazole has been explored for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Studied for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Used in the development of advanced materials and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 1-(2-chloroethyl)-3-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-indazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The chloroethyl group can act as an alkylating agent, potentially forming covalent bonds with nucleophilic sites in biomolecules, thereby affecting their function.
Comparison with Similar Compounds
Similar Compounds
1-(2-chloroethyl)-3-(phenyl)-4,5,6,7-tetrahydro-1H-indazole: Similar structure but with a phenyl ring instead of a thiophene ring.
1-(2-chloroethyl)-3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazole: Similar structure but with a pyridine ring instead of a thiophene ring.
1-(2-chloroethyl)-3-(furan-2-yl)-4,5,6,7-tetrahydro-1H-indazole: Similar structure but with a furan ring instead of a thiophene ring.
Uniqueness
The presence of the thiophene ring in 1-(2-chloroethyl)-3-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-indazole imparts unique electronic and steric properties, which can influence its reactivity and interactions with biological targets. This makes it distinct from other similar compounds with different heterocyclic rings.
Properties
IUPAC Name |
1-(2-chloroethyl)-3-thiophen-2-yl-4,5,6,7-tetrahydroindazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2S/c14-7-8-16-11-5-2-1-4-10(11)13(15-16)12-6-3-9-17-12/h3,6,9H,1-2,4-5,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSFNZSGPLNDAEY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NN2CCCl)C3=CC=CS3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.79 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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